- Photolysis of β-[o-(methylthio)phenyl]vinyl bromides. A versatile synthesis of benzo[b]thiophenes, Chemistry Letters, 1988, (10), 1637-8
Cas no 95-15-8 (Thianaftene)
Thianaftene structure
Product Name:Thianaftene
CAS-nummer:95-15-8
MF:C8H6S
MW:134.198240756989
MDL:MFCD00005864
CID:34780
PubChem ID:24861944
Update Time:2025-10-29
Thianaftene Chemische en fysische eigenschappen
Naam en identificatie
-
- Thianaphthene
- 1-Benzothiophene
- Thionaphthene
- benzo(b)thiophene
- thionaphthen
- Benzo[b]thiophene
- 1-BENZOTHIOPHEN
- Benzothiophene
- 1-Thiaindene
- BBT
- benzothiofuran
- Benzothiophen
- BZT
- Thianaphtene
- thianaphthalene
- Thianaphthen
- Thianapthene
- 2,3-Benzothiophene
- NSC 47196
- 11095-43-5
- NSC-47196
- NSC47196
- 1Thiaindene
- EINECS 202-395-7
- MFCD00005864
- UNII-073790YQ2G
- A845195
- Thianaphthene, 95%
- benzo[b]-thiophene
- CHEBI:35858
- NS00020042
- CS-D1193
- BDBM50167948
- Q-100899
- F0001-2267
- B0093
- AI3-15523
- STK053859
- hydrobenzothiophene
- CHEBI:35857
- 1Benzothiophene
- DTXCID9031276
- 13730-27-3
- Benzothiophene-5-D
- SY246286
- EN300-36787
- 95-15-8
- MFCD31699976
- THIANAPHTHENE [MI]
- CHEMBL87112
- AKOS005258172
- Thianaftene
- SCHEMBL7023
- BIDD:GT0845
- 073790YQ2G
- C8H6S
- GEO-00284
- PS-5775
- Q419709
- Thianaphthene, 98%
- DTXSID2052736
- Z370711590
- 2,3Benzothiophene
-
- MDL: MFCD00005864
- Inchi: 1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H
- InChI-sleutel: FCEHBMOGCRZNNI-UHFFFAOYSA-N
- LACHT: S1C2C(=CC=CC=2)C=C1
- BRN: 80580
Berekende eigenschappen
- Exacte massa: 134.01900
- Monoisotopische massa: 134.019021
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
- Complexiteit: 101
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 0
- XLogP3: 3.1
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 28.2
- Aantal tautomers: none
- Moleculair gewicht: 134.20
Experimentele eigenschappen
- Kleur/vorm: 白色叶片状结晶
- Dichtheid: 1.149 g/mL at 25 °C(lit.)
- Smeltpunt: 30-33 °C (lit.)
- Kookpunt: 221-222 °C(lit.)
- Vlampunt: 华氏:230 °F
摄氏:110 °C - Brekindex: 1.6332 (estimate)
- Oplosbaarheid: 0.13g/l
- Waterverdelingscoëfficiënt: 不溶
- PSA: 28.24000
- LogboekP: 2.90130
- Merck: 9303
- Oplosbaarheid: 易溶于乙醇,溶于乙醚、丙酮和一般有机溶剂,不溶于水。溶于浓硫酸呈樱桃红色,加热后消失。
- Dampfdruk: 0.24 mmHg
Thianaftene Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H302,H411
- Waarschuwingsverklaring: P273
- Vervoersnummer gevaarlijk materiaal:UN3077
- WGK Duitsland:3
- Code gevarencategorie: 22-51/53
- Veiligheidsinstructies: S22; S24/25; S36; S26
-
Identificatie van gevaarlijk materiaal:
- Opslagvoorwaarde:Inert atmosphere,Room Temperature
- Gevaarklasse:9
- PackingGroup:III
- TSCA:Yes
- Verpakkingsgroep:III
- Risicozinnen:R22
Thianaftene Douanegegevens
- HS-CODE:29349990
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Thianaftene Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80698-5mg |
Thianaphthene |
95-15-8 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0093-5g |
Thianaftene |
95-15-8 | 97.0%(GC) | 5g |
¥205.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0093-25g |
Thianaftene |
95-15-8 | 97.0%(GC) | 25g |
¥655.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-25g |
Thianaftene |
95-15-8 | 97% | 25g |
¥253.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-5g |
Thianaftene |
95-15-8 | 97% | 5g |
¥70.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T097A-100g |
Thianaftene |
95-15-8 | 97% | 100g |
¥867.0 | 2022-05-30 | |
| Fluorochem | 003497-5g |
Thianaphthene |
95-15-8 | 98% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 003497-10g |
Thianaphthene |
95-15-8 | 98% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 003497-25g |
Thianaphthene |
95-15-8 | 98% | 25g |
£21.00 | 2022-03-01 | |
| Fluorochem | 003497-100g |
Thianaphthene |
95-15-8 | 98% | 100g |
£70.00 | 2022-03-01 |
Thianaftene Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Solvents: Dichloromethane
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Solvents: Dimethylformamide ; 1 h, 130 °C
Referentie
- Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes, Organic Letters, 2016, 18(17), 4312-4315
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Ruthenium (supported on TiO2) Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
Referentie
- Hydrogenation of sulfoxides to sulfides under mild conditions using ruthenium nanoparticle catalysts, Angewandte Chemie, 2014, 53(32), 8348-8351
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol , Water ; 5 - 10 bar; 20 h, 20 - 30 bar, 45 - 130 °C
Referentie
- A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen, ChemSusChem, 2022, 15(5),
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 26 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Potassium Hydroxide/Dimethyl Sulfoxide Superbase-Promoted Transition Metal-Free Synthesis of 2-Substituted Benzothiophenes under Visible Light, Advanced Synthesis & Catalysis, 2016, 358(8), 1202-1207
Productiemethode 6
Productiemethode 7
Reactievoorwaarden
1.1 Catalysts: Palladium chloride Solvents: Water ; 2 min, rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt
1.2 Reagents: 1,1,3,3-Tetramethyldisiloxane ; rt; rt
Referentie
- Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water, Organic Letters, 2015, 17(5), 1122-1125
Productiemethode 8
Reactievoorwaarden
1.1 Catalysts: [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene](tricyclo[3.3.1.13,… Solvents: Toluene ; 16 h, 120 °C
Referentie
- Gold(I)-Catalyzed Protodecarboxylation of (Hetero)Aromatic Carboxylic Acids, Chemistry - A European Journal, 2013, 19(42), 14034-14038
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Water Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… Solvents: Dimethyl carbonate ; 1 h, 90 °C
Referentie
- Gold-Catalyzed Proto- and Deuterodeboronation, Journal of Organic Chemistry, 2015, 80(20), 9807-9816
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: Hydrogen , 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: 2511739-39-0 Solvents: Dimethyl sulfoxide ; 12 h, 1 atm, 80 °C
Referentie
- Radical Hydrodehalogenation of Aryl Halides with H2 Catalyzed by a Phenanthroline-Based PNNP Cobalt(I) Complex, ACS Catalysis, 2022, 12(4), 2320-2329
Productiemethode 11
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Ruthenium , Titania Solvents: 1,4-Dioxane ; 1 h, 1 atm, 100 °C
Referentie
- Catalyst for deoxidization of sulfoxide, and method for manufacturing sulfide using catalyst for deoxidization, Japan, , ,
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Tetrabutylammonium bromide Catalysts: Nickel alloy, base, Ni 95,Ag 5 Solvents: Water ; 10 h, 60 °C
Referentie
- Preparation of a cost-effective Ni-Ag bimetallic catalyst for hydrodehalogenation of aryl halides under mild conditions, New Journal of Chemistry, 2022, 46(25), 12169-12176
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Tetrahydrofuran ; 8 h, 65 °C
Referentie
- NaBH4-TMEDA and a palladium catalyst as efficient regio- and chemoselective system for the hydrodehalogenation of halogenated heterocycles, Journal of Molecular Catalysis A: Chemical, 2014, 393, 191-209
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Sodium borohydride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; 0.5 h, rt
Referentie
- Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms, Journal of Organic Chemistry, 2012, 77(21), 9921-9925
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide , Water Catalysts: Cobalt dibromide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: Tetrahydrofuran ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
- Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates, Journal of Organic Chemistry, 2021, 86(2), 1972-1979
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Chitosan Solvents: Methanol , Water ; 48 h, 30 bar, 120 °C
Referentie
- A Biomass-Derived Non-Noble Cobalt Catalyst for Selective Hydrodehalogenation of Alkyl and (Hetero)Aryl Halides, Angewandte Chemie, 2017, 56(37), 11242-11247
Productiemethode 17
Reactievoorwaarden
Referentie
- High-temperature organic synthesis. XXXI. Reaction of phenylthio radicals with acetylene, phenylacetylene, and propargyl alcohol, Zhurnal Organicheskoi Khimii, 1989, 25(7), 1506-12
Productiemethode 18
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Hydrogen , Ammonia Catalysts: Palladium , Copper , Titania Solvents: Toluene ; rt → 250 °C; 4 h, 0.5 MPa, 250 °C
Referentie
- A novel synthesis of benzo[b]thiophene, Research on Chemical Intermediates, 2013, 39(9), 4021-4024
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Dimethylformamide , Hexamethyldisilazane Catalysts: 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine , Cesium fluoride Solvents: Dimethylformamide ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, rt
Referentie
- Catalytic Deprotonative α-Formylation of Heteroarenes by an Amide Base Generated in Situ from Tetramethylammonium Fluoride and Tris(trimethylsilyl)amine, Organic Process Research & Development, 2019, 23(4), 443-451
Thianaftene Raw materials
- Benzothiophenesulfoxide
- 1-Methyl-1-benzothiophen-1-ium
- Borate(1-),tetrafluoro-
- 5-bromo-1-benzothiophene
- Benzobthiophene-2-carbonitrile
- Benzo[b]thiophene-2-boronic Acid
- 2-Iodothioanisole
- 2-Bromobenzobthiophene
- 3-CHLORO-1-BENZOTHIOPHENE
- 1-benzothiophene-2-carboxylic acid
- 3-Bromo-1-benzothiophene
- benzothiophene-3-carbaldehyde
- 2-(benzo[b]thiophen-2-yl)-5,5-dimethyl-1,3,2-dioxaborolane
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (E)- (9CI)
- Benzene, 1-(2-bromoethenyl)-2-(methylthio)-, (Z)-
Thianaftene Preparation Products
Thianaftene Leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:95-15-8)Benzo[b]thiophene, ≥ 97.0%
Ordernummer:LE15036;LE2448597;LE1526
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:11
Prijs ($):discuss personally
E-mail:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:95-15-8)Thianaphthene
Ordernummer:sfd22198
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:39
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:95-15-8)Thianaftene
Ordernummer:A847764
Voorraadstatus:in Stock
Hoeveelheid:1kg/500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:16
Prijs ($):473.0/278.0
E-mail:sales@amadischem.com
Thianaftene Gerelateerde literatuur
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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- 248-85-1(Benzo[b]phenanthro[2,3-d]thiophene)
- 1491133-64-2(Phenanthro1,2-b:8,7-b'dithiophene)
- 210-80-0(Benzo[1,2-b:4,3-b']dithiophene)
- 61523-34-0(Benzo[b]naphtho[2,3-d]thiophene)
- 1444206-31-8(Benzobthiophene-D6)
- 22108-55-0(Anthra[2,3-b]thiophene)
- 241-34-9(Benzo[1,2-b:4,5-b']bisthianaphthene)
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-15-8)Benzo[b]thiophene, ≥ 97.0%
Zuiverheid:99%/99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek/Onderzoek
Suzhou Senfeida Chemical Co., Ltd
(CAS:95-15-8)Thianaphthene
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek